molecular formula C14H14ClN5 B6615835 2-(((2-Amino-5-chlorophenyl)phenylmethylidene)amino)guanidine CAS No. 134867-97-3

2-(((2-Amino-5-chlorophenyl)phenylmethylidene)amino)guanidine

Cat. No. B6615835
CAS RN: 134867-97-3
M. Wt: 287.75 g/mol
InChI Key: VOMKMECTFJLAPY-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Amino-5-chlorophenyl)phenylmethylidene)amino)guanidine, also known as 2-Amino-5-chloro-N-(2-phenylmethylidene)guanidine or 2-Amino-5-chloro-N-phenylguanidine, is a guanidine derivative that has been widely studied for its potential applications in biology and medicine. Guanidines are nitrogen-containing compounds that are found in many natural products and have been used in the synthesis of drugs, pesticides, and other biologically active compounds. 2-Amino-5-chloro-N-phenylguanidine is of particular interest due to its ability to interact with proteins and other biomolecules, making it a potential target for drug design.

Scientific Research Applications

2-(((2-Amino-5-chlorophenyl)phenylmethylidene)amino)guanidineloro-N-phenylguanidine has been studied extensively for its potential applications in biology and medicine. It has been used as a tool to study the structure and function of proteins and other biomolecules, as well as to identify potential drug targets. It has also been used to study the mechanism of action of various drugs, as well as to evaluate the efficacy of new drugs. Additionally, it has been used to study the biochemical and physiological effects of various compounds, including drugs, hormones, and toxins.

Mechanism of Action

2-(((2-Amino-5-chlorophenyl)phenylmethylidene)amino)guanidineloro-N-phenylguanidine is believed to interact with proteins and other biomolecules through a variety of mechanisms. It has been shown to bind to peptide bonds, as well as to interact with the active sites of enzymes and other proteins. Additionally, it has been shown to form hydrogen bonds with amino acid side chains, as well as to interact with other biomolecules, such as nucleic acids and carbohydrates.
Biochemical and Physiological Effects
2-(((2-Amino-5-chlorophenyl)phenylmethylidene)amino)guanidineloro-N-phenylguanidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes, such as proteases and phosphatases. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of certain hormones, such as insulin and glucagon. It has also been shown to have an effect on the immune system, as well as to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 2-(((2-Amino-5-chlorophenyl)phenylmethylidene)amino)guanidineloro-N-phenylguanidine in laboratory experiments has both advantages and limitations. One of the primary advantages is that it is relatively stable and can be synthesized in a relatively short time. Additionally, it is relatively inexpensive and can be used in a variety of different experiments. However, it has been shown to be toxic in high concentrations, and it can interfere with the activity of certain enzymes, making it unsuitable for certain types of experiments.

Future Directions

2-(((2-Amino-5-chlorophenyl)phenylmethylidene)amino)guanidineloro-N-phenylguanidine has potential applications in a variety of areas, including drug development and drug delivery. Additionally, it may be useful in the development of novel therapeutics for a variety of diseases, such as cancer and neurological disorders. Furthermore, it may be useful in the development of new diagnostic tools, as well as in the development of new imaging technologies. Finally, it may be useful in the development of new materials for use in medical devices and other applications.

Synthesis Methods

2-(((2-Amino-5-chlorophenyl)phenylmethylidene)amino)guanidineloro-N-phenylguanidine can be synthesized by a variety of methods. One of the most common methods involves the reaction of 2-amino-5-chlorophenol with phenylmethylenebis(diphenylphosphorazidate) in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the guanidine derivative. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

IUPAC Name

2-[(Z)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c15-10-6-7-12(16)11(8-10)13(19-20-14(17)18)9-4-2-1-3-5-9/h1-8H,16H2,(H4,17,18,20)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMKMECTFJLAPY-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N=C(N)N)/C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134867-97-3
Record name Z-2-Amino-5-chlorobenzophenoneamidinohydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134867973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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